2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFXNGKKWOEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A central method for constructing the imidazo[1,2-b]pyridazine core employs Suzuki-Miyaura couplings. As detailed in AU2018337597A1, the synthesis begins with 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine (Compound III”), which undergoes borylation with bis(pinacolato)diboron to form a boronic ester intermediate (Compound III’). Subsequent coupling with a halogenated pyrido[1,2-a]pyrimidin-4-one derivative (Compound IIIa) in the presence of dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(XantPhos)Cl₂) yields the biaryl intermediate (Compound II).
Reaction Conditions:
- Catalyst: Pd(XantPhos)Cl₂ (2–5 mol%)
- Base: Potassium carbonate (K₂CO₃, 3–5 equivalents)
- Solvent: 2-Methyltetrahydrofuran or toluene
- Temperature: 80–100°C, 12–24 hours
This method achieves high regioselectivity due to the steric bulk of the XantPhos ligand, which suppresses undesired homocoupling.
Bromination and Functionalization of Imidazo[1,2-b]pyridazine
The 6-bromo intermediate is synthesized via direct bromination of 2,8-dimethylimidazo[1,2-b]pyridazine using molecular bromine (Br₂) in acetic acid. Alternative brominating agents like N-bromosuccinimide (NBS) may be employed under radical-initiated conditions.
Optimized Bromination Protocol:
Amination of 6-Bromo Intermediate
Conversion of the 6-bromo group to an amine remains a critical gap in the provided sources. However, extrapolating from analogous systems, two potential pathways emerge:
Buchwald-Hartwig Amination
A palladium-catalyzed coupling with ammonia or amines could introduce the 6-amino group. For example, using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with XantPhos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C.
Nucleophilic Aromatic Substitution
Direct displacement of bromide with aqueous ammonia under high-temperature (150–200°C) and pressure conditions, though this method risks decomposition of the heterocycle.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Large-scale processes prioritize solvent recovery and catalyst reuse. For Suzuki-Miyaura couplings, 2-methyltetrahydrofuran is favored over tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C) and improved catalyst stability. Pd(XantPhos)Cl₂ demonstrates recyclability for up to three batches with <10% activity loss.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The amine group at C6 enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing diverse substituents to enhance pharmacological properties, as demonstrated in kinase inhibitor development .
Functionalization of the Amine Group
The primary amine at C6 undergoes alkylation and acylation to modulate solubility and binding affinity. For example, methylation with iodomethane enhances selectivity for bromodomains in epigenetic targets .
Photoredox Catalysis
In advanced applications, the amine participates in photoredox-mediated C–H functionalization to generate derivatives with complex architectures. For instance, Ir(ppy)₃-catalyzed reactions under blue LED light enable regioselective coupling with tertiary amines .
Role in Drug Development
The compound serves as a critical intermediate in synthesizing risdiplam , a therapeutic for spinal muscular atrophy (SMA). It undergoes spirocyclization with 4,7-diazaspiro[2.5]octane under Pd catalysis to form the final drug candidate .
Key Research Findings
-
Selectivity in Kinase Inhibition : Methylation at the C6 amine enhances selectivity for TAK1 kinase (IC₅₀ = 0.041 μM) over BRD4 (>100-fold selectivity) .
-
SAR Studies : Substituents at C6 influence hydrogen bonding with N1168 in CBP bromodomains, critical for mimicking acetylated lysine interactions .
-
Photostability : The amine’s derivatives exhibit low phototoxic risk (IC₅₀ > 10 μM in 3T3 fibroblasts) .
Scientific Research Applications
Kinase Inhibition
The imidazo[1,2-b]pyridazine core of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine has been identified as a privileged structure in the development of kinase inhibitors. These inhibitors play critical roles in the treatment of various cancers and inflammatory diseases.
Case Study: TAK1 Kinase Inhibition
Recent studies have demonstrated that modifications at specific positions of the imidazo[1,2-b]pyridazine scaffold can enhance kinase selectivity and potency. For instance, substituting the C6 position with morpholine or piperazine has shown significant improvements in inhibiting the Transforming Growth Factor Beta-activated Kinase 1 (TAK1) .
Table 1: Summary of TAK1 Inhibition Studies
| Compound | C6 Substitution | TAK1 Inhibition (%) |
|---|---|---|
| 1 | None | 26 |
| 2 | Morpholine | 91 |
| 3 | Cis-Dimethylmorpholine | 95 |
| 4 | Piperidine | 46 |
These findings indicate that strategic modifications can lead to compounds with enhanced therapeutic potential against multiple myeloma and other malignancies.
Neurological Applications
Another significant application of this compound is in the development of inhibitors for neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease.
Case Study: nSMase2 Inhibitors
The compound has been utilized to create derivatives that exhibit favorable pharmacokinetic properties and substantial oral bioavailability. One notable derivative, (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC), has been shown to effectively inhibit nSMase2 activity .
Table 2: Pharmacokinetic Properties of PDDC
| Parameter | Value |
|---|---|
| IC50 | 300 nM |
| Brain Penetration | Significant |
| Oral Bioavailability | High |
In vivo studies demonstrated that PDDC could reverse cognitive impairments in mouse models of Alzheimer's disease, highlighting its potential as a therapeutic agent .
Synthesis and Development
The synthesis of compounds containing the imidazo[1,2-b]pyridazine core typically involves nucleophilic aromatic substitution reactions and cross-coupling techniques. For example, the preparation of Risdiplam, an oral medication for spinal muscular atrophy, utilizes intermediates derived from this compound . This illustrates the versatility of this compound in pharmaceutical applications.
Mechanism of Action
The mechanism by which 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
- Kinase Inhibitors: Piperazinyl and morpholino groups (e.g., ) enhance solubility and hydrogen-bonding capacity, critical for ATP-binding pocket interactions in kinases like PIM1 .
- Methyl Group Impact: The 2,8-dimethyl configuration in the target compound balances lipophilicity and steric effects, favoring CNS penetration for SMA therapy, unlike mono-methylated analogs (e.g., 2-methyl derivative in ) .
Biological Activity
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₈N₄
- CAS Number : 2460757-31-5
Research indicates that this compound functions primarily through its interaction with specific biological targets. Notably, it has been identified as a selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. The inhibition of nSMase2 leads to reduced exosome release from the brain, which is crucial for maintaining cellular homeostasis and preventing neuroinflammation .
Anticancer Properties
Studies have demonstrated that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. Specifically, this compound has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This effect is attributed to its ability to modulate signaling pathways associated with cell survival and death .
Neuroprotective Effects
In preclinical models of Alzheimer's disease (AD), this compound has been shown to improve cognitive function by enhancing the levels of survival motor neuron (SMN) protein through modulation of SMN2 splicing. This mechanism demonstrates its potential as a therapeutic agent for neurodegenerative disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), treatment with this compound resulted in significant improvements in cognitive performance. The compound was administered intraperitoneally at a dose of 10 mg/kg, leading to enhanced pharmacokinetic properties and brain penetration .
- Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against these cells .
Data Tables
| Biological Activity | Effect | Model/Method |
|---|---|---|
| Anticancer | Induces apoptosis | Various cancer cell lines |
| Neuroprotective | Enhances SMN protein levels | 5XFAD mouse model |
| nSMase2 Inhibition | Reduces exosome release | In vitro assays |
Q & A
Q. Table 1: Substituent Effects on Bioactivity (Representative Data)
| Position | Substituent | Activity (IC) | Solubility (µg/mL) |
|---|---|---|---|
| 6 | -NH | 150 nM (JAK2) | <1 (aqueous) |
| 6 | -Cl | 85 nM (EGFR) | 12 (DMSO) |
| 2,8 | -CH | 200 nM (p38 MAPK) | <1 (aqueous) |
| Data synthesized from |
How should researchers address contradictions in reported bioactivity data across studies?
Level: Advanced
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
- Compound Purity : Use HPLC (≥95% purity) and LC-MS to exclude impurities .
- Cellular Context : Test across multiple cell lines and primary cells to account for heterogeneity.
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile datasets from disparate sources .
What strategies mitigate poor aqueous solubility during in vivo studies?
Level: Advanced
Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations .
- Salt Formation : Hydrochloride salts improve solubility (e.g., 2344680-05-1 variant) .
- Structural Analogs : Replace methyl groups with polar moieties (e.g., -OH, -COOH) while retaining activity .
How can kinetic parameters for substitution reactions at the 6-position be determined?
Level: Advanced
Answer:
- Pseudo-First-Order Kinetics : Monitor reaction progress via H NMR or HPLC under excess nucleophile conditions.
- Activation Energy : Arrhenius plots derived from rate constants at 25–80°C .
- Isotope Effects : Deuterated solvents (DO vs. HO) to probe mechanisms (e.g., SN1 vs. SN2) .
What computational models predict metabolic stability and toxicity?
Level: Advanced
Answer:
- ADMET Prediction : SwissADME or admetSAR for CYP450 metabolism and hepatotoxicity .
- Reactive Metabolite Screening : Glutathione trapping assays coupled with LC-MS/MS.
- DFT Calculations : Identify electrophilic sites prone to covalent binding (e.g., nitroso intermediates) .
How to design a stability study under physiological conditions?
Level: Advanced
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC.
- Light/Heat Sensitivity : Accelerated stability testing (ICH Q1A guidelines) .
- Oxidative Stress : Add HO (0.3%) to simulate ROS-mediated degradation .
What methods validate target engagement in cellular models?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
